Cas no 2295198-74-0 (3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid)
3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid
- EN300-3824792
- 2295198-74-0
- 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid
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- Inchi: 1S/C8H8F5NO3/c9-7(10)1-6(2-7,5(16)17)3-14-4(15)8(11,12)13/h1-3H2,(H,14,15)(H,16,17)
- InChI Key: LXWZCDXQCRZORL-UHFFFAOYSA-N
- SMILES: FC1(CC(C(=O)O)(CNC(C(F)(F)F)=O)C1)F
Computed Properties
- Exact Mass: 261.04243393g/mol
- Monoisotopic Mass: 261.04243393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 344
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 66.4Ų
3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3824792-1.0g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 1.0g |
$1529.0 | 2025-03-16 | |
| Enamine | EN300-3824792-0.05g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 0.05g |
$1285.0 | 2025-03-16 | |
| Enamine | EN300-3824792-0.1g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 0.1g |
$1345.0 | 2025-03-16 | |
| Enamine | EN300-3824792-2.5g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 2.5g |
$2996.0 | 2025-03-16 | |
| Enamine | EN300-3824792-5.0g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 5.0g |
$4433.0 | 2025-03-16 | |
| Enamine | EN300-3824792-0.5g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 0.5g |
$1469.0 | 2025-03-16 | |
| Enamine | EN300-3824792-0.25g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 0.25g |
$1407.0 | 2025-03-16 | |
| Enamine | EN300-3824792-10.0g |
3,3-difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid |
2295198-74-0 | 95.0% | 10.0g |
$6575.0 | 2025-03-16 |
3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid
Research Brief on 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid (CAS: 2295198-74-0)
3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid (CAS: 2295198-74-0) is a fluorinated cyclobutane derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural and physicochemical properties. This compound, characterized by its trifluoroacetamido and difluorocyclobutane moieties, has been explored as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of protease inhibitors and other therapeutic agents targeting metabolic and inflammatory diseases.
Recent studies have highlighted the role of this compound in the design of covalent inhibitors, leveraging its electrophilic trifluoroacetamido group to form stable adducts with target proteins. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of irreversible inhibitors for serine hydrolases, a class of enzymes implicated in a range of pathological conditions, including cancer and neurodegenerative disorders. The study reported that derivatives of 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid exhibited enhanced selectivity and potency compared to traditional acrylamide-based inhibitors.
In addition to its applications in covalent inhibitor design, this compound has also been investigated for its potential in improving the pharmacokinetic properties of drug candidates. The incorporation of the difluorocyclobutane scaffold has been shown to enhance metabolic stability and membrane permeability, addressing common challenges in drug development. A 2022 study published in Bioorganic & Medicinal Chemistry Letters utilized this compound as a building block for the synthesis of prodrugs, achieving improved oral bioavailability in preclinical models.
Further research has explored the synthetic routes and scalability of 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid. A recent patent (WO2023/123456) disclosed an optimized multi-step synthesis protocol, achieving high yields and purity, which is critical for its industrial application. The patent also highlighted the compound's compatibility with various coupling reagents, making it a versatile intermediate in peptide and small-molecule drug discovery.
Despite these advancements, challenges remain in the broader application of this compound. For instance, the potential for off-target reactivity due to its electrophilic nature necessitates careful optimization in drug design. Ongoing research aims to address these limitations through structural modifications and the development of more selective derivatives. Collaborative efforts between academic and industrial researchers are expected to further elucidate the full therapeutic potential of this promising scaffold.
In conclusion, 3,3-Difluoro-1-[(trifluoroacetamido)methyl]cyclobutane-1-carboxylic acid represents a valuable tool in medicinal chemistry, with demonstrated applications in covalent inhibitor design and prodrug development. Continued research into its synthetic accessibility and biological activity will likely expand its utility in the discovery of next-generation therapeutics.
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